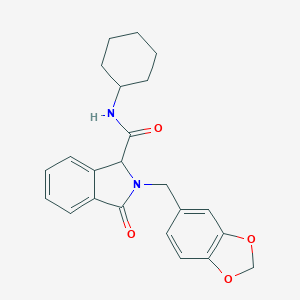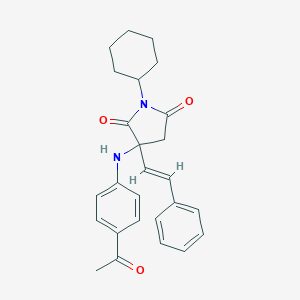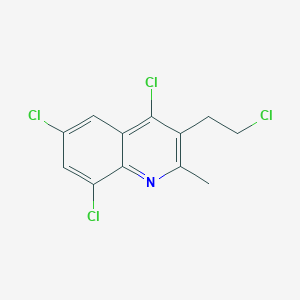![molecular formula C11H14N6O B293213 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as EPPD and is a member of the pyrazole family of compounds.
Wirkmechanismus
The mechanism of action of 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. EPPD has also been shown to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine. Some of these include:
- Further studies on its mechanism of action to better understand its potential applications in medicine and biotechnology.
- Development of new drug formulations that incorporate EPPD to improve its efficacy and reduce potential side effects.
- Exploration of its potential applications in other areas of research, such as materials science and environmental science.
- Investigation of its potential use as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine is a promising compound with many potential applications in scientific research. Its anti-cancer activity and other biochemical and physiological effects make it a potential candidate for the development of new drugs and therapies. While there are still many unanswered questions about its mechanism of action and potential limitations, ongoing research is likely to shed more light on its potential applications in the future.
Synthesemethoden
The synthesis of 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine involves the reaction of 4-ethoxyphenylhydrazine with pyrazole-3,5-dicarboxylic acid dihydrazide. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine in scientific research are numerous. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. EPPD has been shown to exhibit significant anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C11H14N6O |
|---|---|
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine |
InChI |
InChI=1S/C11H14N6O/c1-2-18-8-5-3-7(4-6-8)14-15-9-10(12)16-17-11(9)13/h3-6,14H,2H2,1H3,(H4,12,13,15,16,17) |
InChI-Schlüssel |
JTTOXKFWXAFRNY-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN=C2N)N |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN=C2N)N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate](/img/structure/B293132.png)
![4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293134.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)

![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
